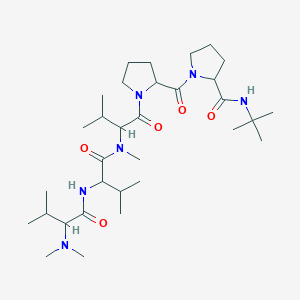
N,N-Dimethylvalylvalyl-N-methylvalylprolyl-N-tert-butylprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is currently in phase II clinical trials for the treatment of non-small cell lung, prostate, and melanoma carcinomas . This compound is part of a class of antineoplastic peptides, which are designed to inhibit the growth and proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LU-223651 involves multiple steps, starting with the condensation of N-(benzyloxycarbonyl)-N-methyl-L-valine with L-proline methyl ester using pivaloyl chloride and triethylamine. This reaction yields a dipeptide, which is then deprotected with hydrogen over palladium on carbon in methanol to produce N-methyl-L-valyl-L-proline methyl ester. The subsequent steps involve further condensation reactions with N-(benzyloxycarbonyl)-L-valine N-carboxyanhydride and deprotection steps to form the final pentapeptide structure .
Industrial Production Methods
The industrial production of LU-223651 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of LU-223651.
Chemical Reactions Analysis
Types of Reactions
LU-223651 undergoes various chemical reactions, including condensation, hydrogenation, and reductomethylation. These reactions are essential for the formation of the peptide bonds and the final structure of the compound.
Common Reagents and Conditions
Condensation Reactions: Pivaloyl chloride, triethylamine, and N-(benzyloxycarbonyl)-L-valine N-carboxyanhydride.
Hydrogenation: Hydrogen gas over palladium on carbon in methanol.
Reductomethylation: Formaldehyde and hydrogen over palladium on carbon in methanol.
Major Products Formed
The major product formed from these reactions is the pentapeptide LU-223651, which consists of a sequence of amino acids designed to target and inhibit cancer cell growth.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting cancer cell proliferation and inducing apoptosis.
Industry: Potential use in the development of new antineoplastic agents and targeted cancer therapies.
Mechanism of Action
LU-223651 exerts its effects by binding to specific molecular targets on cancer cells, leading to the inhibition of cell growth and proliferation. The compound interacts with microtubules, disrupting their function and leading to cell cycle arrest and apoptosis. This mechanism is similar to other antineoplastic peptides, but LU-223651 has shown improved efficacy and reduced toxicity in preclinical studies .
Comparison with Similar Compounds
LU-223651 is similar to other antineoplastic peptides such as cemadotin and auristatin PE. it has shown unique properties, including higher potency and selectivity for cancer cells. The following compounds are similar to LU-223651:
Cemadotin: Another synthetic peptide with antineoplastic properties.
Auristatin PE: A peptide derivative with similar mechanisms of action but different molecular targets.
LU-223651 stands out due to its improved pharmacokinetic profile and reduced side effects, making it a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C32H58N6O5 |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
N-tert-butyl-1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H58N6O5/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39) |
InChI Key |
QMCOCIWNMHBIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


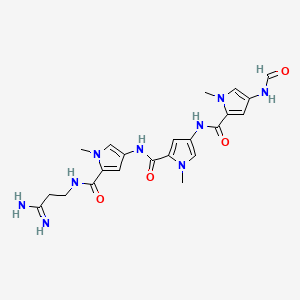
![[(4R,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784169.png)

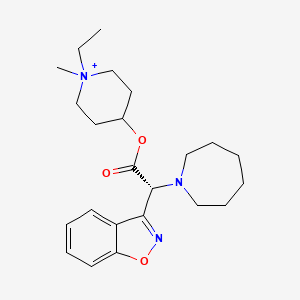
![[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784182.png)

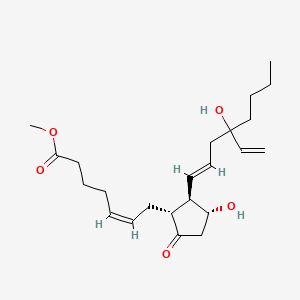
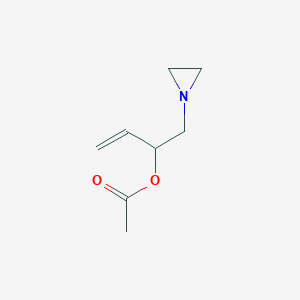
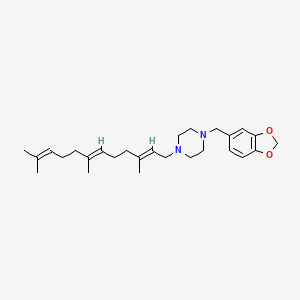
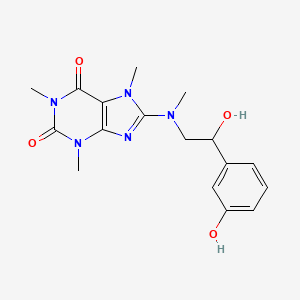
![methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10784216.png)

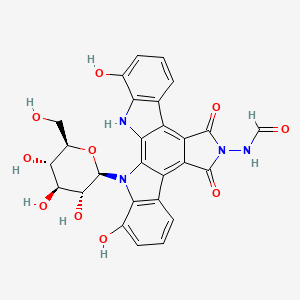
![Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine](/img/structure/B10784256.png)
